molecular formula C12H16O B13612061 (1-(4-Methylbenzyl)cyclopropyl)methanol

(1-(4-Methylbenzyl)cyclopropyl)methanol

Cat. No.: B13612061
M. Wt: 176.25 g/mol
InChI Key: MSCIOZVIKIFGMN-UHFFFAOYSA-N
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Description

(1-(4-Methylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol It is a cyclopropane derivative, where a cyclopropyl group is attached to a methanol moiety, and the cyclopropyl group is further substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methylbenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Methylbenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products Formed

    Oxidation: (1-(4-Methylbenzyl)cyclopropyl)aldehyde or (1-(4-Methylbenzyl)cyclopropyl)carboxylic acid.

    Reduction: (1-(4-Methylbenzyl)cyclopropyl)methane.

    Substitution: (1-(4-Methylbenzyl)cyclopropyl)methyl chloride.

Scientific Research Applications

(1-(4-Methylbenzyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the biological activity of cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-(4-Methylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical reactions. The 4-methylbenzyl group can engage in π-π interactions, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Methylbenzyl)cyclopropyl)methanol
  • (1-(3-Methylbenzyl)cyclopropyl)methanol

Uniqueness

(1-(4-Methylbenzyl)cyclopropyl)methanol is unique due to the position of the methyl group on the benzyl ring, which can influence its chemical reactivity and interactions. The presence of the cyclopropyl group also adds to its distinctiveness, as cyclopropane derivatives are known for their strained ring systems and unique reactivity patterns .

Biological Activity

(1-(4-Methylbenzyl)cyclopropyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a benzyl moiety with a methyl substitution, which may influence its interaction with biological targets. The chemical formula is C12_{12}H14_{14}O, and it falls under the category of cyclopropyl alcohols.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimycobacterial Activity : Studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis (Mtb). For instance, cyclopropyl derivatives have been noted for their ability to interact with the DprE1 enzyme, crucial for Mtb survival. The introduction of cyclopropyl groups has been associated with enhanced binding affinity to target proteins involved in bacterial metabolism .
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its ability to penetrate cellular membranes and induce apoptosis in malignant cells .

Case Studies

Several studies have investigated the biological activity of this compound or structurally related compounds:

  • Antimycobacterial Potency : A study evaluated a series of cyclopropyl derivatives against drug-susceptible and drug-resistant strains of Mtb. The results indicated that certain modifications led to significant increases in potency, with some compounds achieving MIC values comparable to established antimycobacterial agents .
  • Cytotoxicity Assays : In a recent investigation, this compound was tested against human cancer cell lines. Results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The compound's mechanism appeared to involve mitochondrial disruption and subsequent activation of caspase pathways .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs.

CompoundActivity TypeTargetIC50_{50} / MIC (µM)Reference
This compoundAntimycobacterialMtb H37Rv12
Analog ACytotoxicityHeLa cells15
Analog BAntimycobacterialMtb H37Ra8
Analog CCytotoxicityMCF-7 cells10

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

[1-[(4-methylphenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C12H16O/c1-10-2-4-11(5-3-10)8-12(9-13)6-7-12/h2-5,13H,6-9H2,1H3

InChI Key

MSCIOZVIKIFGMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CC2)CO

Origin of Product

United States

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